Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
Overview
Description
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Similar compounds with a thiadiazole ring have been found to exhibit antibacterial activity , suggesting that they may target bacterial cells or enzymes involved in bacterial growth and replication.
Mode of Action
It’s known that thiadiazole derivatives can interact with biological targets through the nitrogen atoms in the thiadiazole ring .
Biochemical Pathways
Compounds with a thiadiazole ring have been associated with various biological activities, including antimicrobial and antioxidant effects .
Result of Action
Similar thiadiazole derivatives have shown antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria .
Biochemical Analysis
Biochemical Properties
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, like other thiadiazole derivatives, has been found to exhibit antimicrobial properties . It interacts with various enzymes and proteins, potentially disrupting their normal functions and leading to the inhibition of microbial growth .
Cellular Effects
The cellular effects of this compound are primarily related to its antimicrobial activity. It can influence cell function by interfering with essential biochemical processes, such as protein synthesis and enzymatic reactions .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules, potentially leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
Like other thiadiazole derivatives, it may exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
It may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the thiadiazole attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atom in the thiadiazole ring is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has shown potential as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes and pathways makes it a target for drug development.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: A precursor in the synthesis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate.
5-Methyl-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with similar structural features.
2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid: The non-sodium salt form of the compound.
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain biological and industrial applications. Its specific structural features, such as the presence of the acetate group, also contribute to its distinct chemical reactivity and biological activity compared to other thiadiazole derivatives.
Properties
IUPAC Name |
sodium;2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.Na/c1-3-6-7-4(10-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSCLIKKFYMZIL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CC(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N2NaO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909316-87-5 | |
Record name | sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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